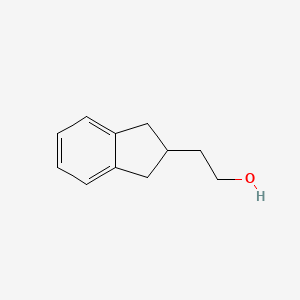
2-(2,3-dihydro-1H-inden-2-yl)ethanol
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-2-yl)ethanol is an organic compound with the molecular formula C11H14O It is a derivative of indene, featuring a hydroxyl group attached to an ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde or 2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-2-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and as a building block in the synthesis of various industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-dihydro-1H-indol-3-yl)ethanol
- 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol
- 2-ethyl-2,3-dihydro-1H-indene
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)ethanol is unique due to its specific indene-based structure with an ethyl side chain bearing a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propriétés
Numéro CAS |
772-28-1 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-(2,3-dihydro-1H-inden-2-yl)ethanol |
InChI |
InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2 |
Clé InChI |
SSJGMHHEVDFMJM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=CC=CC=C21)CCO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

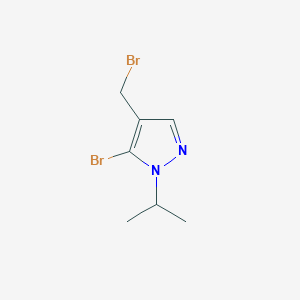
![Methyl 2-[(methanesulfonyl)methyl]prop-2-enoate](/img/structure/B8794716.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B8794721.png)
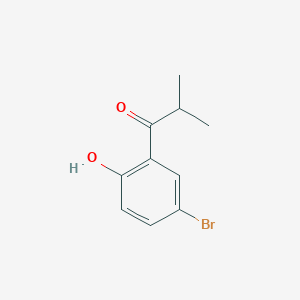
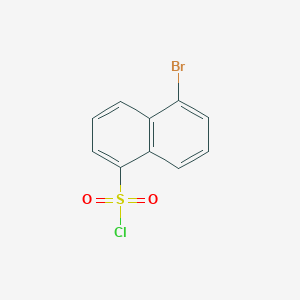

![2-(4-Methoxyphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8794755.png)
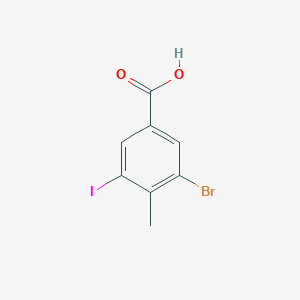



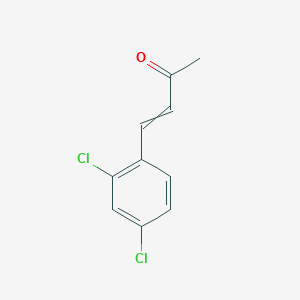

![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)
